
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol is a complex organic compound with the molecular formula C10H11BrN2O6. This compound is characterized by the presence of a bromine atom, two nitro groups, and a phenyl group attached to a butanediol backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol typically involves multi-step organic reactions. One common method includes the bromination of 1,2-butanediol followed by nitration and phenylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-4,4-dinitro-1-phenyl-2-butanone.
Reduction: Formation of 4-bromo-4,4-diamino-1-phenyl-1,2-butanediol.
Substitution: Formation of 4-cyano-4,4-dinitro-1-phenyl-1,2-butanediol.
Scientific Research Applications
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Butanediol, 4-bromo-: Similar structure but lacks the nitro groups and phenyl group.
1,2-Butanediol, 4,4-dinitro-: Similar structure but lacks the bromine and phenyl group.
1,2-Butanediol, 4-phenyl-: Similar structure but lacks the bromine and nitro groups.
Uniqueness
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol is unique due to the combination of bromine, nitro, and phenyl groups on the butanediol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
19447-66-6 |
|---|---|
Molecular Formula |
C10H11BrN2O6 |
Molecular Weight |
335.11 g/mol |
IUPAC Name |
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H11BrN2O6/c11-10(12(16)17,13(18)19)6-8(14)9(15)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2 |
InChI Key |
DNXJJIZZMJTTAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CC([N+](=O)[O-])([N+](=O)[O-])Br)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CC([N+](=O)[O-])([N+](=O)[O-])Br)O)O |
Synonyms |
4-Bromo-4,4-dinitro-1-phenyl-1,2-butanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


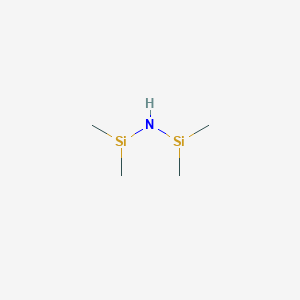


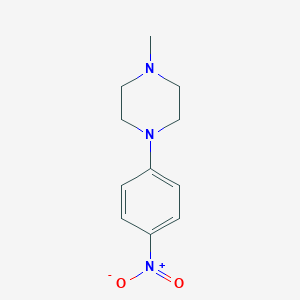
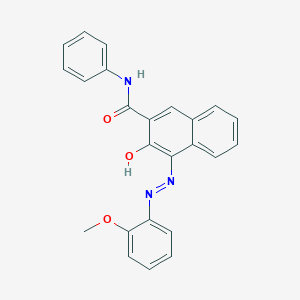
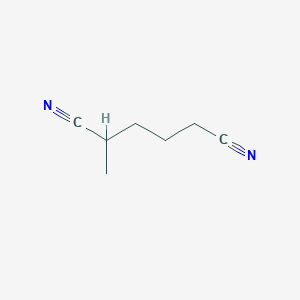
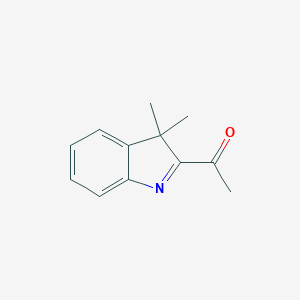
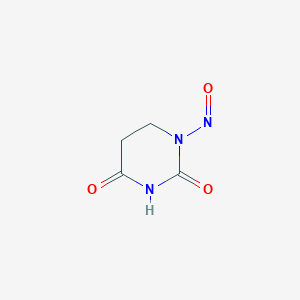
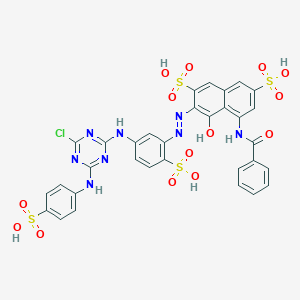
![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)



